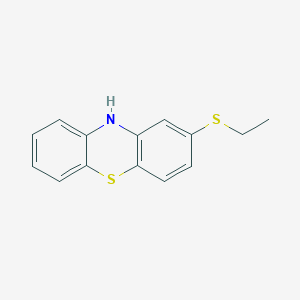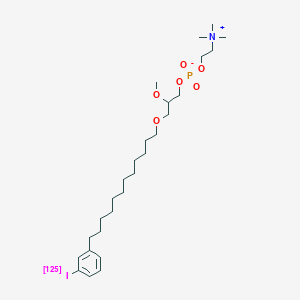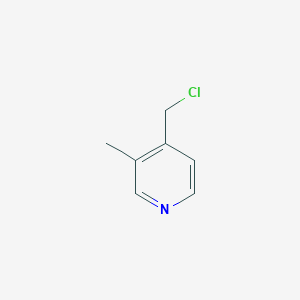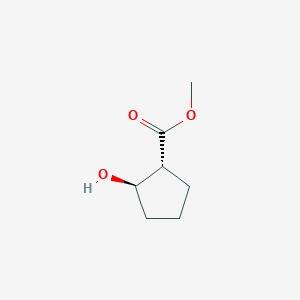
methyl (R,R)-2-hydroxycyclopentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (R,R)-2-hydroxycyclopentanecarboxylate, also known as MHPCC, is a chiral building block that has become increasingly important in the field of organic synthesis. It is a valuable intermediate for the synthesis of natural products and pharmaceuticals due to its unique stereochemistry and versatile reactivity.
Mechanism of Action
The mechanism of action of methyl (R,R)-2-hydroxycyclopentanecarboxylate in biological systems is not well understood. However, it has been suggested that methyl (R,R)-2-hydroxycyclopentanecarboxylate may act as a chiral auxiliary in asymmetric synthesis, as well as a ligand in metal-catalyzed reactions. Furthermore, methyl (R,R)-2-hydroxycyclopentanecarboxylate may have potential as a chiral stationary phase in chromatography.
Biochemical and Physiological Effects:
There is limited information available regarding the biochemical and physiological effects of methyl (R,R)-2-hydroxycyclopentanecarboxylate. However, it has been reported that methyl (R,R)-2-hydroxycyclopentanecarboxylate is non-toxic and non-irritating to the skin and eyes. In addition, methyl (R,R)-2-hydroxycyclopentanecarboxylate has been shown to exhibit low acute toxicity in animal studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of methyl (R,R)-2-hydroxycyclopentanecarboxylate is its high enantioselectivity in asymmetric synthesis. It can also be easily synthesized using various methods. However, methyl (R,R)-2-hydroxycyclopentanecarboxylate is relatively expensive compared to other chiral building blocks, which may limit its use in large-scale synthesis. In addition, the stability of methyl (R,R)-2-hydroxycyclopentanecarboxylate in certain reaction conditions may be a limitation.
Future Directions
There are several future directions for the research and development of methyl (R,R)-2-hydroxycyclopentanecarboxylate. One area of interest is the exploration of new synthetic methods for methyl (R,R)-2-hydroxycyclopentanecarboxylate and its derivatives. Another area of research is the investigation of the mechanism of action of methyl (R,R)-2-hydroxycyclopentanecarboxylate in biological systems. Additionally, the development of new applications for methyl (R,R)-2-hydroxycyclopentanecarboxylate, such as in chiral catalysis and chromatography, is an area of potential future research.
Synthesis Methods
The synthesis of methyl (R,R)-2-hydroxycyclopentanecarboxylate can be achieved through various methods, including the asymmetric reduction of 2-cyclopentenone, the asymmetric hydrogenation of 2-cyclopentenone, and the asymmetric epoxidation of 2-cyclopentenone followed by ring opening. Among these methods, the asymmetric reduction of 2-cyclopentenone using chiral catalysts has been widely adopted due to its high yield and enantioselectivity.
Scientific Research Applications
Methyl (R,R)-2-hydroxycyclopentanecarboxylate has been extensively used in the synthesis of natural products and pharmaceuticals. For example, it has been used as a key intermediate in the synthesis of (+)-discodermolide, a potent anticancer agent. methyl (R,R)-2-hydroxycyclopentanecarboxylate has also been used in the synthesis of (+)-neopeltolide, a marine natural product with antitumor and antiviral activity. In addition, methyl (R,R)-2-hydroxycyclopentanecarboxylate has been employed in the synthesis of other bioactive compounds, such as (+)-arenarol and (+)-arenarone.
properties
CAS RN |
124150-22-7 |
|---|---|
Product Name |
methyl (R,R)-2-hydroxycyclopentanecarboxylate |
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl (1R,2R)-2-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)5-3-2-4-6(5)8/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI Key |
XMPIOOIEGQJDKJ-PHDIDXHHSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@H]1O |
SMILES |
COC(=O)C1CCCC1O |
Canonical SMILES |
COC(=O)C1CCCC1O |
synonyms |
Cyclopentanecarboxylic acid, 2-hydroxy-, methyl ester, (1R,2R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



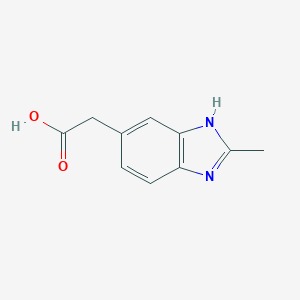
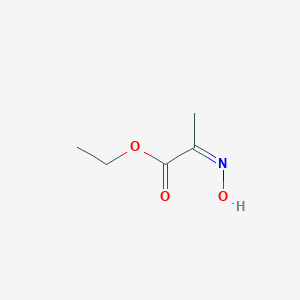
![Methyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B54445.png)
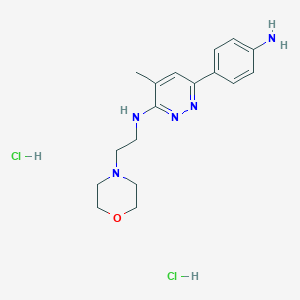
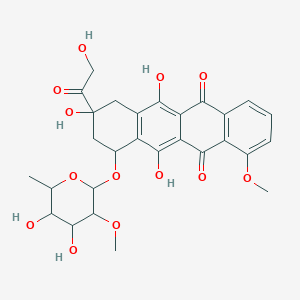
![Tetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B54449.png)
![[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate](/img/structure/B54451.png)

![Furo[3,2-c]pyridine-6-carbaldehyde](/img/structure/B54456.png)
![(3R,7aS)-7a-methyl-3-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B54457.png)
